2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide
Description
2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with an amino group at position 2, an ethylamide group at the N-position, and a pyrrolidin-1-yl moiety at position 3. Its molecular formula is C₁₃H₁₈N₄O, with a molecular weight of 258.31 g/mol (calculated from SMILES: NC=1C=CC(=C(C1)C(N)=O)N2CCCC2).
Properties
IUPAC Name |
2-amino-N-ethyl-5-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-15-13(17)11-9-10(5-6-12(11)14)16-7-3-4-8-16/h5-6,9H,2-4,7-8,14H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAFORJXEDJJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzoic acid, ethylamine, and pyrrolidine.
Reduction: The nitro group of 2-nitrobenzoic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Amidation: The resulting 2-aminobenzoic acid is then reacted with ethylamine to form 2-amino-N-ethylbenzamide.
Substitution: Finally, the 5-position of the benzamide is substituted with a pyrrolidinyl group using pyrrolidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-5-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Benzamide Derivatives
Table 1: Key Structural and Molecular Features
Functional Group Impact on Pharmacological Properties
(a) Pyrrolidine/Pyrrolidinyl Moieties
- Target Compound : The pyrrolidine ring enhances membrane permeability and may interact with dopamine receptors, as seen in neuroleptic benzamide derivatives like amisulpride and tiapride .
- Pyrimidine Hybrids (e.g., 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide) : The pyrimidine ring may enhance π-π stacking interactions with biological targets, as observed in kinase inhibitors .
Table 2: Antifungal Activity of Pyrrolidine-Containing Benzamides
Physicochemical and Pharmacokinetic Differences
(a) Solubility and Bioavailability
- 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide (): The ethylsulfonyl group improves water solubility, a critical factor in drug design.
- Target Compound : Lacking polar substituents, its solubility may be lower, necessitating formulation adjustments for therapeutic use.
(b) Neuroleptic Potential
- Amisulpride/Tiapride : Benzamide neuroleptics with high affinity for D2/D3 dopamine receptors. The target compound’s pyrrolidine and ethylamide groups mirror these drugs’ structural motifs, suggesting possible CNS activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
